molecular formula C8H13N3O4 B1289770 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate CAS No. 213178-97-3

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

Cat. No.: B1289770
CAS No.: 213178-97-3
M. Wt: 215.21 g/mol
InChI Key: PSWSDQRXCOJSFC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate plays a crucial role in biochemical reactions, particularly those involving histidine metabolism. It interacts with several enzymes, including histidine decarboxylase and histidine ammonia-lyase, which are involved in the conversion of histidine to histamine and urocanic acid, respectively . The compound’s imidazole ring allows it to participate in proton transfer reactions, making it an important buffer in biological systems .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving histamine receptors. By modulating histamine levels, it can influence gene expression and cellular metabolism . Additionally, this compound can impact the function of immune cells, such as mast cells and basophils, which release histamine during allergic reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to histamine receptors, thereby modulating their activity. This binding can lead to either activation or inhibition of downstream signaling pathways, depending on the receptor subtype . Furthermore, the compound can act as a competitive inhibitor of histidine decarboxylase, reducing the production of histamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of allergic reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate histamine levels without causing significant adverse effects. At high doses, it can lead to toxicity, including symptoms such as hypotension and tachycardia . These effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a substrate for histidine decarboxylase, which converts it to histamine. Additionally, it can be metabolized by histidine ammonia-lyase to produce urocanic acid . These pathways are crucial for maintaining histidine and histamine homeostasis in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and is often localized in areas with high histamine activity, such as the gastrointestinal tract and immune cells . This distribution pattern is essential for its role in modulating histamine levels.

Subcellular Localization

The subcellular localization of this compound is influenced by its structure and interactions with other biomolecules. It is often found in the cytoplasm, where it can interact with histidine decarboxylase and other enzymes involved in histidine metabolism . Additionally, it may be localized to specific organelles, such as lysosomes, where it can participate in histamine degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate typically involves the acetylation of histidine. The reaction is carried out by treating histidine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is usually conducted in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation reaction, but with optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives, while reduction can yield various histidine analogs .

Scientific Research Applications

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetamido group and imidazole ring, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWSDQRXCOJSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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